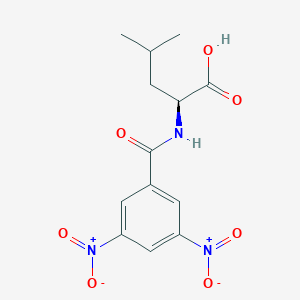N-(3,5-Dinitrobenzoyl)leucine
CAS No.: 7495-01-4
Cat. No.: VC1627606
Molecular Formula: C13H15N3O7
Molecular Weight: 325.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 7495-01-4 |
|---|---|
| Molecular Formula | C13H15N3O7 |
| Molecular Weight | 325.27 g/mol |
| IUPAC Name | (2S)-2-[(3,5-dinitrobenzoyl)amino]-4-methylpentanoic acid |
| Standard InChI | InChI=1S/C13H15N3O7/c1-7(2)3-11(13(18)19)14-12(17)8-4-9(15(20)21)6-10(5-8)16(22)23/h4-7,11H,3H2,1-2H3,(H,14,17)(H,18,19)/t11-/m0/s1 |
| Standard InChI Key | DIOBIOPCRMWGAT-NSHDSACASA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
| SMILES | CC(C)CC(C(=O)O)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Chemical Structure and Identification
N-(3,5-Dinitrobenzoyl)leucine is a modified amino acid where leucine is conjugated with a 3,5-dinitrobenzoyl group. The compound features a characteristic structure with two nitro groups in the meta positions of the benzoyl ring, which contributes to its unique chemical and physical properties.
Molecular Identity and Nomenclature
The compound is primarily identified through several systematic and common names. The IUPAC name of the L-isomer is (2S)-2-[(3,5-dinitrobenzoyl)amino]-4-methylpentanoic acid . Various synonyms are used in scientific literature, including DNBL (as an abbreviation), N-(3,5-dinitrobenzoyl)-L-leucine, and 3,5-dinitrobenzoyl-(S)-leucine . The racemic mixture is known as N-(3,5-dinitrobenzoyl)-DL-leucine .
Identification Parameters
The compound can be uniquely identified through various parameters as shown in the table below:
Structural Features
The molecular structure of N-(3,5-Dinitrobenzoyl)leucine includes several key components:
-
A leucine backbone with an amino group and a carboxylic acid group
-
A 3,5-dinitrobenzoyl group attached to the amino group of leucine
-
Two nitro groups positioned at the 3 and 5 positions of the benzoyl ring
-
A chiral center at the α-carbon of the leucine portion, giving rise to stereoisomers
The structure enables the compound to participate in various interactions, including hydrogen bonding, π-π interactions, and dipole-dipole interactions, which are crucial for its applications in chiral separation .
Physical and Chemical Properties
The physical and chemical properties of N-(3,5-Dinitrobenzoyl)leucine influence its behavior in different chemical environments and determine its applications in research and analytical methodologies.
Physical State and Appearance
N-(3,5-Dinitrobenzoyl)leucine typically exists as a crystalline solid at room temperature. The compound's appearance and physical state are consistent with its use as a derivatizing agent and chiral selector in analytical applications.
Thermal Properties
Stereochemistry and Isomeric Forms
N-(3,5-Dinitrobenzoyl)leucine exists in different stereoisomeric forms due to the chiral center present in the leucine portion of the molecule.
L-isomer and D-isomer
The L-isomer, N-(3,5-dinitrobenzoyl)-L-leucine (CAS: 7495-01-4), is derived from L-leucine and has the (S) configuration at the α-carbon . This isomer is more commonly used in research applications, particularly as a chiral selector.
Significance of Stereochemistry
The stereochemistry of N-(3,5-Dinitrobenzoyl)leucine is critical for its function as a chiral selector in chromatographic separations. The specific three-dimensional arrangement of atoms enables the compound to interact differently with different enantiomers of a racemic analyte, facilitating their separation .
Synthesis and Preparation
The synthesis of N-(3,5-Dinitrobenzoyl)leucine typically involves the reaction of leucine with 3,5-dinitrobenzoyl chloride under appropriate conditions.
Synthetic Routes
According to the available literature, N-(3,5-Dinitrobenzoyl)-DL-leucine can be synthesized from DL-Leucine and 3,5-Dinitrobenzoyl chloride . The reaction typically yields around 75% of the desired product. The specific conditions reported include:
-
Solvent: Tetrahydrofuran
-
Reaction temperature: 20°C
-
Condition: Inert atmosphere
The synthesis generally involves an acylation reaction where the amino group of leucine attacks the carbonyl carbon of 3,5-dinitrobenzoyl chloride, forming an amide bond and releasing HCl. The reaction must be carefully controlled to ensure high yield and purity of the final product.
Purification Methods
After synthesis, the compound typically requires purification. Common methods include recrystallization from appropriate solvents, column chromatography, or a combination of these techniques. The choice of purification method depends on the intended application and required purity level.
Applications in Analytical Chemistry
N-(3,5-Dinitrobenzoyl)leucine has found significant applications in analytical chemistry, particularly in the field of chiral separations.
Chiral Stationary Phases
One of the most important applications of N-(3,5-Dinitrobenzoyl)leucine is its use as a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) . The compound can be immobilized on a solid support, such as silica gel, to create a CSP that can separate enantiomers of various chiral compounds.
Research has shown that N-(3,5-dinitrobenzoyl)-S-leucine chiral stationary phases are particularly effective for the separation of organophosphonate derivative enantiomers . Four groups of organophosphonate derivatives enantiomers were successfully separated using this CSP, demonstrating its utility in analytical applications.
Molecular Modeling Studies
Significant research has been conducted on the molecular interactions between N-(3,5-Dinitrobenzoyl)leucine CSPs and chiral analytes. For example, studies have examined the three-dimensional structures of complexes between single enantiotopic chiral compounds and the N-(3,5-dinitrobenzoyl)-S-leucine chiral stationary phase using molecular modeling and molecular dynamics simulation .
The research revealed detailed information regarding:
-
Conformational properties of the complexes
-
Auto-docking mechanisms
-
Thermodynamic estimations of binding energies
These studies have demonstrated that the elution order of enantiomers could be determined from energy calculations, providing a theoretical basis for predicting chiral discrimination .
Derivatization Agent
In addition to its use as a CSP, N-(3,5-Dinitrobenzoyl)leucine can also serve as a derivatization agent for the analysis of certain compounds. The 3,5-dinitrobenzoyl group provides a chromophore that enhances detection by UV-visible spectroscopy, making it useful for the analysis of compounds with poor UV absorption characteristics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume